molecular formula C12H16N2O B138606 (4-Aminopiperidin-1-yl)(phenyl)methanone CAS No. 150514-60-6

(4-Aminopiperidin-1-yl)(phenyl)methanone

Cat. No.: B138606
CAS No.: 150514-60-6
M. Wt: 204.27 g/mol
InChI Key: YMJRDZSVSJUACX-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(phenyl)methanone is an organic compound with the molecular formula C12H16N2O It belongs to the class of phenylpiperidines, which consist of a piperidine ring bound to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(phenyl)methanone typically involves the reaction of 4-aminopiperidine with benzoyl chloride under basic conditions. The reaction proceeds as follows:

    Starting Materials: 4-aminopiperidine and benzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-aminopiperidine is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. Benzoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(phenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoylpiperidin-4-amine: Similar structure but lacks the amino group on the piperidine ring.

    4-Aminopiperidyl phenyl ketone: Similar structure with variations in the substitution pattern.

Uniqueness

(4-Aminopiperidin-1-yl)(phenyl)methanone is unique due to the presence of both the amino group and the phenyl group attached to the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJRDZSVSJUACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406516
Record name (4-Aminopiperidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150514-60-6
Record name (4-Aminopiperidin-1-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Benzoyl-4-piperidone (45.92 g, 226 mmol) was converted to the oxime by treatment with HONH2.HCl (237 mmol, 16.49 g) in 90 ml of methanol and 90.4 ml of 2.5N NaOH. After stirring overnight, the reaction was concentrated under reduced pressure and three times treated with toluene and reconcentrated to remove the last traces of water. The resulting oxime (57 g) was dissolved in 1L of methanol, treated with 226 ml of 1N HCl and 4 g of PtO2. The mixture was then hydrogenated in a Paar apparatus at 50 psi. After 16.75 h, the catalyst was filtered and the methanol was concentrated in vacuo. Water (100 ml) was then added to the aqueous phase that was then extracted with 7×700 ml of CH2Cl2. The aqueous phase was made basic with 2.5N NaOH and extracted with 5×100 ml of CH2Cl2. The pooled extracts were concentrated in vacuo affording 18.17 g (88.9 mmol, 39% overall yield) of 4-amino-1-benzoylpiperidine as a yellow oil.
Quantity
45.92 g
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.49 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
90.4 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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